N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)19-12-16-13-21-10-4-3-7-18(21)20-16/h1-11,13,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGAMHLUCIQUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the imidazo[1,2-a]pyridine derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions can be performed on the nitro groups if present in the naphthalene ring.
Substitution: Electrophilic substitution reactions are common, especially on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, which may have enhanced or altered biological activities.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use as an antimicrobial or antifungal agent due to the bioactivity of the imidazo[1,2-a]pyridine core.
- Investigated for anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Key Structural Analogs
N-Substituted Imidazo[1,2-a]pyridine-2-acetamides (): Functional Group: Acetamide (-NHCO-) vs. sulfonamide (-SO$_2$NH-). Synthesis: Optimized methods for acetamide derivatives involve ethanol/NaOH conditions, whereas sulfonamide synthesis may require sulfonyl chloride intermediates.
Imidazo[1,2-a]pyridine-Chalcone Conjugates ():
- Functional Group : Chalcone (α,β-unsaturated ketone) vs. naphthalene sulfonamide.
- Impact : Chalcones are associated with antikinetoplastid activity, while sulfonamides are linked to enzyme inhibition (e.g., carbonic anhydrase). The naphthalene group may enhance lipophilicity and π-π stacking interactions compared to chalcones .
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide ():
- Aromatic Group : Methanesulfonamide (smaller, less lipophilic) vs. naphthalene sulfonamide (bulkier, more lipophilic).
- Impact : The naphthalene moiety likely increases molecular weight and hydrophobic interactions, improving membrane permeability and target residence time .
Triazole-Linked Naphthalene Derivatives ():
- Core Structure : Triazole vs. imidazo[1,2-a]pyridine.
- Impact : Imidazo[1,2-a]pyridine offers a rigid, planar structure conducive to intercalation or receptor binding, whereas triazoles provide metabolic stability and click chemistry utility .
2.2. Physicochemical Properties
- Solubility : The naphthalene group in the target compound reduces aqueous solubility compared to smaller analogs (e.g., methanesulfonamide).
- Bioavailability : Increased lipophilicity may enhance blood-brain barrier penetration relative to acetamide derivatives.
Biological Activity
N-(Imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety linked to a naphthalene sulfonamide. The chemical formula is . This structural configuration contributes to its unique biological activities.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with imidazo[1,2-a]pyridine derivatives, including:
- Anticancer Activity : Compounds with imidazo[1,2-a]pyridine scaffolds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that specific derivatives exhibit IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : The sulfonamide component enhances the antimicrobial properties of these compounds. Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the imidazo[1,2-a]pyridine ring enhances anticancer activity. Conversely, electron-donating groups may reduce efficacy .
- Linker Length : Variations in the linker between the imidazo[1,2-a]pyridine and naphthalene moieties can affect binding affinity to biological targets and overall potency .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives in vitro against human cancer cell lines. This compound exhibited potent cytotoxicity with an IC50 value significantly lower than that of doxorubicin in both A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines . Molecular docking studies revealed that the compound interacts effectively with key proteins involved in cancer progression.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was assessed for its antibacterial properties using the broth microdilution method. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a new antibiotic agent .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Studies suggest that this compound can act on various cancer types by interfering with the cell cycle and promoting programmed cell death (apoptosis) .
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives are also recognized for their antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. The presence of the naphthalene sulfonamide moiety enhances the compound's interaction with biological targets, increasing its potency and selectivity . Detailed SAR studies have shown how modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved therapeutic profiles.
Material Science Applications
3.1 Luminescent Probes
This compound has been explored as a luminescent probe in energy conversion technologies. Its unique electronic properties make it suitable for applications in sensors and imaging technologies . The compound can serve as a chemosensor for detecting metal ions due to its ability to exhibit fluorescence changes upon binding with specific ions.
Case Studies
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include the sulfonamide NH proton (δ 10.2–10.8 ppm, broad singlet) and aromatic protons of the naphthalene (δ 7.5–8.5 ppm). The imidazo[1,2-a]pyridine methylene bridge (CH₂) appears as a triplet at δ 4.2–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 376.12 (calculated for C₁₈H₁₅N₃O₂S). Deviations >0.005 Da suggest impurities or incorrect adduct formation .
Advanced Resolution of Contradictions
Conflicting NMR data (e.g., unexpected splitting in aromatic regions) may arise from rotameric forms of the sulfonamide group. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming dynamic rotational barriers . X-ray crystallography is definitive for resolving ambiguities; the sulfonamide S–N bond length (1.62–1.65 Å) and dihedral angles between aromatic rings provide structural validation .
What in vitro assays are suitable for evaluating its biological activity, and how should conflicting potency data be interpreted?
Q. Basic Screening
- Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ determination via fluorometric kits) are standard due to structural similarity to known imidazo[1,2-a]pyridine-based COX-2 inhibitors .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values <10 µM indicate therapeutic potential .
Advanced Data Analysis
Discrepancies in IC₅₀ values across studies (e.g., 5 µM vs. 20 µM) often stem from assay conditions. Differences in buffer pH (7.4 vs. 6.8) alter sulfonamide ionization, affecting binding affinity. Normalize data using a reference inhibitor (e.g., celecoxib for COX-2) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives with enhanced activity?
Q. Basic Computational Workflow
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry, revealing electron-deficient regions in the naphthalene sulfonamide moiety susceptible to nucleophilic attack .
- Docking Studies : AutoDock Vina predicts binding poses in COX-2 (PDB: 3LN1). The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355, critical for activity .
Advanced Mechanistic Insights
MD simulations (100 ns) show that substituents at the imidazo[1,2-a]pyridine 3-position (e.g., methyl vs. trifluoromethyl) modulate conformational flexibility, impacting residence time in hydrophobic pockets . Charge-transfer analysis (NBO) identifies the sulfonamide oxygen as a strong hydrogen-bond acceptor, guiding derivatization for improved solubility .
What strategies mitigate challenges in purification, particularly for scale-up synthesis?
Q. Basic Purification
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial purification. TLC monitoring (Rf ~0.4) ensures fraction collection accuracy .
- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals, confirmed by melting point (mp 182–184°C) .
Advanced Scale-Up Solutions
High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/methanol/water (5:5:5:5) resolves co-eluting byproducts (e.g., desulfonated derivatives) in multigram syntheses . For hygroscopic intermediates, lyophilization prevents decomposition during storage .
How can contradictory reports on metabolic stability be reconciled?
Q. Basic Metabolic Profiling
- Microsomal Assays : Human liver microsomes (HLMs) with NADPH cofactor assess oxidative stability. Half-life (t₁/₂) >60 min suggests favorable pharmacokinetics .
Advanced Mechanistic Studies
Discrepancies in t₁/₂ values (e.g., 45 min vs. 90 min) may arise from cytochrome P450 isoform variability (CYP3A4 vs. CYP2C19 dominance). Use recombinant CYP enzymes to isolate metabolic pathways. LC-MS/MS identifies primary metabolites; hydroxylation at the naphthalene 6-position is a major detoxification route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
